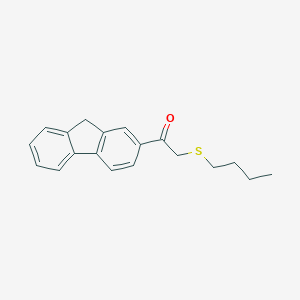![molecular formula C24H27NO2 B304488 [4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate](/img/structure/B304488.png)
[4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of azabicyclo compounds and has been found to exhibit interesting pharmacological properties.2.1.02,6]decan-10-yl] benzoate.
Scientific Research Applications
[4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate has been studied extensively for its potential therapeutic applications. It has been found to exhibit antinociceptive, anti-inflammatory, and antipsychotic activities. In addition, it has been shown to have potential as an antidepressant and anxiolytic agent. Its ability to modulate the dopamine and serotonin neurotransmitter systems has been implicated in its pharmacological effects.
Mechanism of Action
The mechanism of action of [4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate involves its interaction with the dopamine and serotonin neurotransmitter systems. It has been found to act as a partial agonist at the D2 dopamine receptor and as an antagonist at the 5-HT2A serotonin receptor. This dual mechanism of action is thought to underlie its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
[4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate has been found to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and noradrenaline. It has also been shown to have antioxidant and anti-inflammatory properties. In addition, it has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and neuroprotection.
Advantages and Limitations for Lab Experiments
One of the main advantages of [4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate is its ability to modulate the dopamine and serotonin neurotransmitter systems. This makes it a potentially useful tool for studying the mechanisms underlying psychiatric disorders such as schizophrenia and depression. However, one of the limitations of [4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate is its relatively low potency compared to other drugs used to treat these disorders.
Future Directions
There are several future directions for research on [4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate. One area of interest is its potential as a treatment for drug addiction, particularly cocaine and methamphetamine addiction. Another area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate its mechanism of action and to improve its potency and selectivity.
Synthesis Methods
The synthesis of [4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate involves the reaction of 10-hydroxy-4-azatricyclo[5.2.1.02,6]decan-3-one with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through a series of steps. The yield of the synthesis method is reported to be around 50%.
properties
Product Name |
[4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate |
|---|---|
Molecular Formula |
C24H27NO2 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
[4-(2-phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate |
InChI |
InChI=1S/C24H27NO2/c26-24(18-9-5-2-6-10-18)27-23-19-11-12-20(23)22-16-25(15-21(19)22)14-13-17-7-3-1-4-8-17/h1-10,19-23H,11-16H2 |
InChI Key |
MWVAYBRVMWOVBX-UHFFFAOYSA-N |
SMILES |
C1CC2C3CN(CC3C1C2OC(=O)C4=CC=CC=C4)CCC5=CC=CC=C5 |
Canonical SMILES |
C1CC2C3CN(CC3C1C2OC(=O)C4=CC=CC=C4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304405.png)
![N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B304406.png)
![2-(6,7-dichloro-1-hydroxy-3-oxo-3,4-dihydro-1,2,4-benzotriazin-2(1H)-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B304407.png)
![3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304409.png)
![3-(Cyclopentylamino)-1-{4-[3-(cyclopentylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304410.png)
![3-{[2-(2-Methoxyphenyl)ethyl]amino}-1-[4-(3-{[2-(2-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B304411.png)
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B304413.png)
![3-[(2,3-Dimethoxyphenyl)methylamino]-1-[4-[3-[(2,3-dimethoxyphenyl)methylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304414.png)
![(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304419.png)
![2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B304420.png)
![[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone](/img/structure/B304425.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304426.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone](/img/structure/B304429.png)